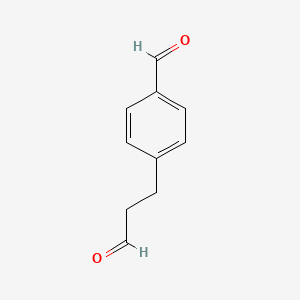
1-(Benzyloxy)-2-bromo-5-ethoxy-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, ethoxy, fluoro, and phenylmethoxy groups. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group, often achieved through nucleophilic substitution reactions.
Phenylmethoxylation: The attachment of a phenylmethoxy group, which can be achieved through Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine and ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitrating agents (HNO3/H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium fluoride (KF) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzenes, while nucleophilic substitution can produce ethers or other derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound’s substituents can influence its reactivity and binding affinity to specific enzymes or receptors. For example, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 2-bromo-5-ethoxy-1-fluoro-4-(phenylmethoxy)-: Similar structure but with a different substitution pattern.
Benzene, 2-chloro-5-ethoxy-1-fluoro-3-(phenylmethoxy)-: Chlorine instead of bromine.
Benzene, 2-bromo-5-methoxy-1-fluoro-3-(phenylmethoxy)-: Methoxy instead of ethoxy.
Uniqueness
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluoro, bromo) and electron-donating (ethoxy, phenylmethoxy) groups creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H14BrFO2 |
|---|---|
Molekulargewicht |
325.17 g/mol |
IUPAC-Name |
2-bromo-5-ethoxy-1-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-12-8-13(17)15(16)14(9-12)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
HVPXRWOYNJXNSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)F)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)



![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)



![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)





